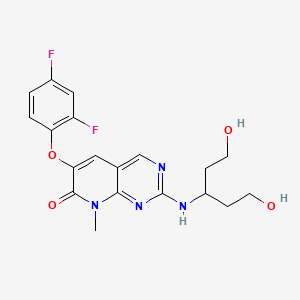

Pamapimod

Description

This compound is under investigation in clinical trial NCT05659459 (The KIN-FAST Trial (KIN001 for Accelerated Symptoms Termination) in Non Hospitalized Patients Infected With Sars-cov-2).

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYLVUFNAHSSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963312 | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-01-2 | |

| Record name | Pamapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pamapimod's Mechanism of Action in Chondrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms. In the context of chondrocyte biology and osteoarthritis (OA) pathology, this compound demonstrates significant chondroprotective effects. It functions by intervening in the pro-inflammatory and catabolic signaling cascades that lead to chondrocyte hypertrophy and extracellular matrix degradation. This technical guide provides an in-depth exploration of this compound's mechanism of action in chondrocytes, detailing the signaling pathways involved, summarizing the quantitative effects on key biomarkers, and providing representative experimental protocols for studying its activity.

Introduction: The Role of p38 MAPK in Chondrocyte Pathophysiology

Articular chondrocytes are the sole cell type in cartilage, responsible for maintaining the delicate balance between extracellular matrix (ECM) synthesis and degradation. In osteoarthritis, this homeostasis is disrupted by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as mechanical stress.[1] These stimuli activate intracellular signaling cascades, among which the p38 MAPK pathway plays a pivotal role.[1][2]

Activation of p38 MAPK in chondrocytes leads to a phenotypic switch towards a hypertrophic state, characterized by:

-

Increased expression of catabolic enzymes: Matrix metalloproteinase-13 (MMP-13), a key collagenase that degrades type II collagen, is upregulated.[3]

-

Expression of hypertrophic markers: Upregulation of Type X collagen and the transcription factor Runt-related transcription factor 2 (Runx2).[3]

-

Suppression of chondrogenic markers: Decreased expression of SOX9, a master transcription factor for chondrogenesis, and type II collagen, the primary structural protein of articular cartilage.[3]

This cascade of events ultimately results in the breakdown of the cartilage matrix, a hallmark of osteoarthritis. Therefore, inhibition of the p38 MAPK pathway presents a promising therapeutic strategy for mitigating cartilage degradation and preserving joint function.

This compound's Core Mechanism of Action in Chondrocytes

This compound exerts its chondroprotective effects by directly inhibiting the kinase activity of p38 MAPK.[2][3] By blocking this key signaling node, this compound effectively interrupts the downstream pathological events that lead to chondrocyte hypertrophy and matrix degradation. The primary mechanism involves the inhibition of the p38/MEF2C signaling axis.[3]

The key molecular effects of this compound in chondrocytes are:

-

Inhibition of p38 Phosphorylation: this compound significantly reduces the levels of phosphorylated (active) p38 MAPK.[3]

-

Downregulation of Hypertrophic Transcription Factors: It suppresses the expression of myocyte enhancer factor 2C (MEF2C) and Runx2, both of which are critical for the expression of hypertrophic and catabolic genes.[3]

-

Suppression of Catabolic and Hypertrophic Markers: Consequently, this compound leads to a significant reduction in the expression of MMP-13 and type X collagen.[3]

-

Upregulation of Chondrogenic Markers: By relieving the p38-mediated suppression of chondrogenesis, this compound enhances the expression of SOX9 and its target gene, type II collagen.[3]

Through this mechanism, this compound helps to maintain the chondrocyte's healthy phenotype and protect the cartilage from degradation.[3]

Signaling Pathways Modulated by this compound

The central signaling pathway affected by this compound in chondrocytes is the p38 MAPK cascade. A diagram of this pathway is presented below.

Quantitative Data on this compound's Effects

The following tables summarize the known quantitative and qualitative effects of this compound on key molecular targets and cellular processes in chondrocytes.

Table 1: this compound Kinase Inhibitory Activity

| Target | IC50 | Cell Type/System | Reference |

| p38α MAPK | 14 nM | Enzymatic Assay | [4] |

| p38β MAPK | 480 nM | Enzymatic Assay | [4] |

| p38 MAPK | 60 nM | Cellular Assay (HSP27 phosphorylation) | [4] |

Table 2: Effect of this compound on Gene and Protein Expression in Hypertrophic Chondrocytes

| Marker | Type | Effect of this compound | Method of Detection | Reference |

| Phospho-p38 MAPK | Protein | Significantly Inhibited | Western Blot | [3] |

| MEF2C | Protein | Significantly Inhibited | Western Blot | [3] |

| Runx2 | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |

| MMP-13 | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |

| Collagen Type X | Gene & Protein | Down-regulated | RT-PCR, Western Blot | [3] |

| SOX9 | Gene & Protein | Up-regulated | RT-PCR, Western Blot | [3] |

| Collagen Type II | Gene & Protein | Up-regulated | RT-PCR, Immunofluorescence | [3] |

Note: Specific percentage changes in expression levels for chondrocytes are not available in the cited public literature. The effects are described as significant up- or down-regulation.

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the mechanism of action of this compound in chondrocytes.

Isolation and Culture of Primary Human Chondrocytes

This protocol describes the isolation of chondrocytes from human articular cartilage obtained from patients undergoing total knee arthroplasty.

-

Cartilage Harvest: Aseptically collect articular cartilage shavings from the femoral condyles and tibial plateaus.

-

Washing: Wash the cartilage pieces three times with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) containing 1% antibiotic-antimycotic solution.

-

Mincing: Finely mince the cartilage into 1-2 mm³ pieces using a sterile scalpel.

-

Enzymatic Digestion:

-

Pre-digest the minced tissue with 0.25% Trypsin-EDTA for 30 minutes at 37°C.

-

Wash with DPBS and then digest with 0.2% Collagenase Type II in DMEM/F12 medium overnight (16-18 hours) at 37°C on a rocker.

-

-

Cell Collection:

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue matrix.

-

Centrifuge the filtrate at 200 x g for 10 minutes.

-

Discard the supernatant and wash the cell pellet twice with DPBS.

-

-

Cell Culture:

-

Resuspend the chondrocytes in complete culture medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution).

-

Plate the cells in T75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Use chondrocytes at passage 1 or 2 for experiments to minimize dedifferentiation.

-

Induction of Chondrocyte Hypertrophy and this compound Treatment

-

Seeding: Seed primary chondrocytes in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation: Replace the culture medium with serum-free DMEM/F12 for 12-24 hours.

-

Hypertrophy Induction: Replace the medium with a hypertrophic induction medium, such as DMEM/F12 supplemented with Insulin-Transferrin-Selenium (ITS).[3] Alternatively, stimulate with a p38 activator like Asiatic Acid (AA) or a pro-inflammatory cytokine like IL-1β (10 ng/mL).[3]

-

This compound Treatment: Concurrently with the hypertrophy induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).

Western Blot for Phospho-p38 MAPK

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK, diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 6. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

-

Quantification: Densitometrically quantify the bands and normalize the phospho-p38 signal to the total p38 signal.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from the chondrocytes using a TRIzol-based method or a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for MMP-13, COL10A1, RUNX2, SOX9, COL2A1, and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Immunofluorescence for Type II Collagen

-

Cell Seeding: Seed chondrocytes on glass coverslips in a 24-well plate and treat as described in section 5.2.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against type II collagen overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound demonstrates a clear and targeted mechanism of action in chondrocytes by inhibiting the p38 MAPK signaling pathway. This inhibition leads to a reduction in chondrocyte hypertrophy and the expression of matrix-degrading enzymes, while promoting the expression of key chondrogenic markers. These actions collectively contribute to the preservation of cartilage integrity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating this compound and other p38 MAPK inhibitors as potential disease-modifying osteoarthritis drugs. Further research focusing on the long-term efficacy and safety of this compound in clinical settings is warranted to fully establish its therapeutic potential.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pamapimod: A Technical Guide to its p38α/β Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of Pamapimod, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The following sections provide a comprehensive overview of its binding affinity, enzymatic inhibition, and cellular activity, with a focus on its differential effects on the p38α and p38β isoforms. Detailed experimental methodologies are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Selectivity Data

This compound demonstrates a notable selectivity for the p38α isoform over the p38β isoform, with no significant activity against the p38γ and p38δ isoforms. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the key data summarized in the tables below.

| Target | IC50 (µM) | Ki (nM) | Assay Type | Reference |

| p38α | 0.014 ± 0.002 | 1.3 | Enzymatic | |

| p38β | 0.48 ± 0.04 | 120 | Enzymatic | |

| p38γ | No Activity | - | Enzymatic | |

| p38δ | No Activity | - | Enzymatic |

Table 1: In Vitro Enzymatic Inhibition of p38 Isoforms by this compound.

| Cellular Readout | IC50 (µM) | Cell Type | Upstream Stimulus | Reference |

| p38 (HSP27 Phosphorylation) | 0.06 | Not Specified | Not Specified | |

| TNF-α Secretion | 0.025 (EC50) | THP-1 | Lipopolysaccharide (LPS) | |

| TNF-α Production | - | Human Monocytes | Lipopolysaccharide (LPS) | |

| IL-1β Production | - | Human Whole Blood | Not Specified |

Table 2: Cellular Activity of this compound.

A broader kinase selectivity profile revealed that when tested against a panel of 350 kinases, this compound only bound to four other kinases in addition to p38. Notably, while it showed binding affinity for JNK kinases (JNK1, JNK2, and JNK3 with Ki values of 190 nM, 16 nM, and 19 nM, respectively), no significant inhibition of JNK was detected in cellular assays, as measured by c-Jun phosphorylation.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

p38 Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified p38 isoforms.

Objective: To determine the IC50 values of this compound against p38α, p38β, p38γ, and p38δ.

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

This compound (serial dilutions)

-

Assay buffer (containing appropriate salts, DTT, and magnesium chloride)

-

P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)32 -

96-well plates

-

Incubator

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant p38 kinase, the substrate peptide, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of cold ATP and

P-ATP (or unlabeled ATP for fluorescence-based assays).32 -

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated

P-ATP, and measure the incorporated radioactivity using a scintillation counter.32 -

For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal, which is proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular p38 Inhibition Assay (HSP27 Phosphorylation)

This assay measures the ability of this compound to inhibit the p38 signaling pathway within a cellular context by quantifying the phosphorylation of a downstream substrate, Heat Shock Protein 27 (HSP27).

Objective: To determine the cellular potency (IC50) of this compound in inhibiting p38 activity.

Materials:

-

A suitable human cell line (e.g., U937, HeLa)

-

Cell culture medium and supplements

-

A stimulus to activate the p38 pathway (e.g., anisomycin, sorbitol, or LPS)

-

This compound (serial dilutions)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibody specific for phosphorylated HSP27 (p-HSP27)

-

Primary antibody for total HSP27 (as a loading control)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blot or ELISA reagents and equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Stimulate the cells with the chosen p38 pathway activator for a defined time (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of p-HSP27 and total HSP27 in the lysates using either Western blot or ELISA.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the specific antibodies.

-

For ELISA, use a sandwich ELISA kit with capture and detection antibodies for p-HSP27.

-

Quantify the signal for p-HSP27 and normalize it to the total HSP27 signal.

-

Calculate the percentage of inhibition of HSP27 phosphorylation for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

Visualizations

p38 MAPK Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical p38 MAPK signaling cascade and highlights the point of inhibition by this compound.

Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining Kinase Selectivity

The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Pamapimod's Downstream Signaling Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamapimod (R-1503, Ro4402257) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with primary activity against the α and β isoforms. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and stress. By inhibiting p38 MAPK, this compound effectively modulates the production of pro-inflammatory cytokines and influences other downstream signaling events, making it a subject of investigation for various inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[1] Its inhibitory activity is most potent against the p38α and p38β isoforms.[2] The inhibition of these kinases interrupts the signaling cascade that leads to the expression of various inflammatory mediators.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and its effects on the expression of downstream inflammatory markers.

Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms

| Target Isoform | IC50 (µM) | Source |

| p38α | 0.014 ± 0.002 | [2] |

| p38β | 0.48 ± 0.04 | [2] |

| p38γ | No activity detected | [2] |

| p38δ | No activity detected | [2] |

Table 2: Cellular Potency of this compound

| Cellular Target/Readout | IC50 (µM) | Cell Type/System | Source |

| p38 (assessed by HSP27 phosphorylation) | 0.06 | Not specified | [2][3] |

Table 3: Inhibitory Effect of this compound on Gene Expression in IL-1β-stimulated Human Chondrocytes

| Gene Target | IC50 (µM) | Source |

| COX-2 | ~1.0 | [4] |

| mPGES1 | 1.0 | [4] |

| MMP13 | ~1.0 | [4] |

| TNFRSF11B | 0.7 | [4] |

Downstream Signaling Pathways and Targets

The inhibition of p38 MAPK by this compound affects a multitude of downstream signaling molecules. The primary consequence is the reduced production of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2] This is a direct result of inhibiting the p38 MAPK pathway, which is crucial for the transcriptional and translational regulation of these cytokines.

Modulation of Other Downstream Effectors

Beyond cytokines, this compound's inhibition of p38 MAPK influences other critical downstream targets:

-

Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27, a substrate of the p38 downstream kinase MAPKAPK-2, is inhibited by this compound.[2][3]

-

Activating Transcription Factor 2 (ATF-2): p38 MAPK directly phosphorylates and activates ATF-2, a transcription factor involved in stress and inflammatory responses.

-

c-Jun: While this compound shows high selectivity for p38 over c-Jun N-terminal kinase (JNK), the p38 pathway can influence c-Jun activity.[2][3]

-

Myocyte Enhancer Factor 2C (MEF2C): In osteoarthritis chondrocytes, this compound has been shown to inhibit the p38/MEF2C pathway.

-

Matrix Metalloproteinase 13 (MMP-13) and Runt-related transcription factor 2 (Runx-2): The expression of these hypertrophy-associated genes in chondrocytes is downregulated by this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits p38α/β, blocking downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's downstream effects.

Logical Relationship Diagram

Caption: Logical flow of this compound's therapeutic effects.

Experimental Protocols

Immunoprecipitation (IP) Kinase Assay for p38 MAPK Activity

This protocol is for assessing the kinase activity of p38 MAPK by measuring the phosphorylation of a known substrate, ATF-2.

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin)

-

Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Protein A/G agarose beads

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Recombinant ATF-2 protein

-

ATP

-

SDS-PAGE sample buffer

-

Anti-phospho-ATF-2 (Thr71) antibody for Western blotting

Procedure:

-

Cell Lysis:

-

Treat cells with inflammatory stimuli and this compound as required.

-

Wash cells with ice-cold PBS and lyse with cell lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate cell lysates with anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for a further 1-2 hours.

-

Wash the beads several times with cell lysis buffer and then with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer containing recombinant ATF-2 and ATP.

-

Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Detection:

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-phospho-ATF-2 (Thr71) antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Western Blot Analysis of Downstream Target Phosphorylation (e.g., p-HSP27)

Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-HSP27, anti-total-HSP27)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the IP kinase assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HSP27).

-

Quantification of Cytokine Production by ELISA

Materials:

-

Commercially available ELISA kits for TNF-α, IL-1β, and IL-6

-

Cell culture supernatants

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Prepare the antibody-coated microplate according to the kit manufacturer's instructions. This typically involves washing the plate.

-

-

Sample and Standard Incubation:

-

Add standards and cell culture supernatants to the appropriate wells.

-

Incubate for the time specified in the kit protocol.

-

-

Detection Antibody Incubation:

-

Wash the plate to remove unbound substances.

-

Add the biotin-conjugated detection antibody to each well and incubate.

-

-

Enzyme and Substrate Incubation:

-

Wash the plate again.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

-

Measurement:

-

Stop the reaction with the provided stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Conclusion

This compound is a selective inhibitor of p38α and p38β MAPK, which effectively suppresses inflammatory responses by blocking the production of pro-inflammatory cytokines and modulating the activity of other key downstream effectors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other p38 MAPK inhibitors. The visualization of the signaling pathways and experimental workflows further aids in understanding the complex molecular interactions involved. Continued research into the downstream targets of this compound will be crucial for elucidating its full therapeutic potential and identifying relevant biomarkers for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]

Pamapimod: A Technical Guide to its Mechanism and Inhibition of TNF-α Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pamapimod, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), focusing on its core function in the attenuation of Tumor Necrosis Factor-alpha (TNF-α) production. This guide details the underlying signaling pathways, quantitative efficacy, and the experimental protocols used to characterize its activity.

Introduction: Targeting Inflammation at its Source

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2][3] Its overproduction drives chronic inflammation, tissue damage, and disease progression.[3] The biosynthesis of TNF-α is tightly regulated by intracellular signaling cascades, among which the p38 mitogen-activated protein kinase (MAPK) pathway is a critical node.[4][5][6]

The p38 MAPK pathway is activated by a variety of environmental stresses and inflammatory stimuli, leading to the transcriptional and post-transcriptional upregulation of TNF-α and other inflammatory mediators.[6][7] This makes p38 MAPK a compelling therapeutic target for controlling inflammation.[4][8] this compound (formerly known as R-1503 or Ro4402257) is a potent and selective, orally active small molecule inhibitor of p38α MAPK, developed to specifically intercept this inflammatory signaling cascade.[9][10] This guide elucidates the precise mechanisms by which this compound exerts its inhibitory effects on TNF-α production.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory stimuli such as lipopolysaccharide (LPS).[6] Activation of this pathway culminates in the enhanced production and release of TNF-α. This compound's primary mechanism of action is the direct, competitive inhibition of the p38α MAPK enzyme, preventing the phosphorylation of its downstream substrates and thereby disrupting the inflammatory signaling cascade.

The pathway can be summarized as follows:

-

Stimulus and Receptor Activation: Pro-inflammatory stimuli, such as LPS, bind to cell surface receptors like Toll-like Receptor 4 (TLR4) on immune cells (e.g., monocytes, macrophages).

-

Upstream Kinase Activation: This binding event triggers a cascade of intracellular signaling involving the recruitment of adaptor proteins and the activation of a series of upstream kinases, ultimately leading to the phosphorylation and activation of p38 MAPK.

-

p38 MAPK Activation: Activated p38 MAPK phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[7]

-

Regulation of TNF-α Production:

-

Transcriptional Regulation: p38 MAPK activation can influence transcription factors that bind to the TNF-α gene promoter, enhancing its transcription.[7]

-

Post-Transcriptional Regulation: A crucial role of the p38α-MK2 axis is the stabilization of TNF-α mRNA, preventing its rapid degradation and thereby increasing the amount of TNF-α protein that is synthesized.[7][11]

-

This compound intervenes at step 3, binding to the ATP-binding pocket of p38α MAPK and preventing it from phosphorylating and activating its downstream effectors. This action effectively halts both the transcriptional enhancement and the post-transcriptional stabilization of TNF-α mRNA, leading to a significant reduction in cytokine production.

Quantitative Data on this compound's Inhibitory Activity

This compound has been characterized in a range of preclinical assays, demonstrating potent and selective inhibition of the p38 MAPK pathway and subsequent TNF-α production. The following tables summarize the key quantitative data.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

| Assay Type | Target/System | Metric (IC₅₀) | Value (µM) | Reference |

| Enzymatic Assay | p38α MAPK | IC₅₀ | 0.014 ± 0.002 | [9] |

| Enzymatic Assay | p38β MAPK | IC₅₀ | 0.48 ± 0.04 | [9] |

| Enzymatic Assay | p38γ MAPK | IC₅₀ | No activity detected | [9] |

| Enzymatic Assay | p38δ MAPK | IC₅₀ | No activity detected | [9] |

| Cellular Assay | p38 activity (HSP27 phosphorylation) | IC₅₀ | 0.06 | [9] |

| Cellular Assay | JNK activity (c-Jun phosphorylation) | IC₅₀ | No inhibition detected | [9] |

IC₅₀ (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Cytokine Production by this compound

| System | Stimulus | Cytokine Measured | Effect | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | Potent Inhibition | [9][10] |

| Human Whole Blood | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibition | [9] |

| Synovial Explants from RA Patients | Spontaneous | TNF-α | Inhibition | [9] |

| Rodent Models | LPS and TNF-α | TNF-α and Interleukin-6 (IL-6) | Inhibition | [9] |

These data highlight this compound's high potency and selectivity for the p38α isoform, which is predominantly responsible for regulating inflammatory cytokine expression.[9] The cellular assays confirm that this enzymatic inhibition translates directly to a functional blockade of the p38 pathway and a powerful suppression of TNF-α production in relevant human and animal models.[9]

Experimental Protocols for Evaluation

The characterization of p38 MAPK inhibitors like this compound involves a series of well-defined in vitro experiments. These protocols are designed to quantify the drug's effect on target engagement (p38 phosphorylation) and its functional consequence (TNF-α secretion).

In Vitro LPS-Induced TNF-α Production Assay

This assay is the standard method for quantifying the inhibitory effect of a compound on cytokine production in immune cells.

-

Objective: To determine the IC₅₀ of this compound for the inhibition of LPS-induced TNF-α secretion from human monocytes or a relevant cell line.

-

Materials:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or human monocytic cell lines (e.g., THP-1).

-

Reagents: RPMI 1640 medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS) from E. coli, this compound, DMSO (vehicle control).

-

Equipment: 96-well cell culture plates, incubator, centrifuge, Human TNF-α ELISA kit.

-

-

Methodology:

-

Cell Culture: Culture and maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS. If using PBMCs, isolate them from whole blood using density gradient centrifugation.

-

Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 10 µM to 0.1 nM). Add the diluted compound or a vehicle control (DMSO) to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to negative control wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the logarithm of this compound concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC₅₀ value.

-

Western Blot for p38 MAPK Phosphorylation

This protocol is used to confirm that the observed inhibition of TNF-α is due to the direct inhibition of the p38 MAPK pathway.

-

Objective: To assess the effect of this compound on the phosphorylation state of p38 MAPK or its direct substrate, HSP27, in response to LPS stimulation.

-

Materials:

-

Cell samples from a parallel experiment to Section 4.1.

-

Reagents: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, Laemmli sample buffer.

-

Antibodies: Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-HSP27, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.

-

Equipment: SDS-PAGE gels, electrophoresis and blotting apparatus, chemiluminescence detection system.

-

-

Methodology:

-

Cell Lysis: After the stimulation period (typically shorter, e.g., 30-60 minutes for peak phosphorylation), remove the medium and wash the cells with cold PBS. Add lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control. A dose-dependent decrease in the phospho-p38/total-p38 ratio in this compound-treated samples confirms target engagement.

-

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK. Its mechanism of action is centered on the direct inhibition of this key kinase, which effectively disrupts the downstream signaling events required for the production of the critical pro-inflammatory cytokine TNF-α. Quantitative data from enzymatic and cellular assays consistently demonstrate its efficacy in blocking the p38 pathway and attenuating cytokine release.[9] The experimental protocols outlined provide a robust framework for evaluating this compound and other p38 MAPK inhibitors, confirming both target engagement and functional anti-inflammatory activity. This targeted approach represents a significant strategy in the development of therapies for a wide range of inflammatory diseases.

References

- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking [frontiersin.org]

- 3. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. rupress.org [rupress.org]

A Technical Guide to Pamapimod: A Tool for Interrogating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its application as a tool for studying inflammatory signaling pathways. It covers the compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its use in research settings.

Introduction: Understanding this compound

This compound (also known as R-1503 or Ro4402257) is a small molecule inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Its primary value in a research context stems from its high potency and selectivity for p38α MAPK, a central kinase in the cellular response to inflammatory stimuli and stress.[2][3] By inhibiting p38 MAPK, this compound allows for the precise dissection of this pathway's role in the production of pro-inflammatory cytokines and other downstream inflammatory events, making it an invaluable tool for researchers in immunology and drug discovery.[2][4]

Mechanism of Action: Selective Inhibition of p38 MAPK

The p38 MAPK family comprises four isoforms: α, β, γ, and δ.[5] These kinases are critical components of signaling cascades that translate extracellular stress and inflammatory signals into a cellular response.[6][7] this compound functions by binding to the ATP-binding pocket of p38 MAPK, preventing its activation and the subsequent phosphorylation of downstream targets.[3]

This compound is a potent inhibitor of the p38α and p38β isoforms.[2][8] It displays over 30-fold selectivity for p38α compared to p38β and has no significant activity against the p38γ and p38δ isoforms.[8][9] This selectivity is crucial for specifically studying the roles of the α and β isoforms in inflammatory processes. When profiled against a panel of 350 other kinases, this compound was found to be highly selective, binding only to four other kinases in addition to p38, thus minimizing off-target effects.[2][10]

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK pathway is a three-tiered kinase cascade activated by a wide range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).[5][6][11] The cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6 for the p38 pathway.[6][12] MKK3/6, in turn, phosphorylates and activates p38 MAPK.[6]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[6][10] This leads to the transcriptional and post-transcriptional regulation of genes encoding pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][4][10] this compound's inhibition of p38α blocks this entire downstream cascade.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value (nM) | K_i_ Value (nM) | Reference(s) |

|---|---|---|---|---|

| p38α MAPK | Enzymatic | 14 | 1.3 | [2][9][13] |

| p38β MAPK | Enzymatic | 480 | 120 | [2][13] |

| p38γ MAPK | Enzymatic | No Activity | N/A | [2][9][13] |

| p38δ MAPK | Enzymatic | No Activity | N/A | [2][9][13] |

| JNK1 | Binding | N/A | 190 | [13] |

| JNK2 | Binding | N/A | 16 | [13] |

| JNK3 | Binding | N/A | 19 |[13] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Model System | Readout | EC50 / Effective Dose | Reference(s) |

|---|---|---|---|

| THP-1 Human Monocytic Cells (LPS-stimulated) | TNF-α Inhibition | 25 nM | [13] |

| Human Whole Blood (LPS-stimulated) | TNF-α Inhibition | 400 nM | [13] |

| Human Whole Blood (LPS-stimulated) | IL-1β Inhibition | 100 nM | [13] |

| Synovial Explants from RA Patients | Spontaneous TNF-α Inhibition | Effective Inhibition | [2][9] |

| Murine Collagen-Induced Arthritis | Reduction of Inflammation & Bone Loss | ≥ 50 mg/kg (oral) | [2][8] |

| Rat Model of Hyperalgesia | Increased Pain Tolerance | Dose-dependent |[2][9] |

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to investigate inflammatory pathways.

This protocol details how to measure the inhibitory effect of this compound on LPS-induced cytokine production in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human TNF-α and IL-1β ELISA kits

Methodology:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

-

Cell Seeding: Seed 2.5x10⁵ cells per well in a 96-well plate in 100 µL of culture medium.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 10 µM). Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.

-

LPS Stimulation: Prepare a 300 ng/mL LPS solution in culture medium. Add 50 µL to each well (final concentration: 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the EC50 value.

Caption: Workflow for a cell-based cytokine inhibition assay using this compound.

This protocol is for assessing this compound's ability to inhibit the phosphorylation of a key p38 downstream substrate, Heat Shock Protein 27 (HSP27).[2]

Materials:

-

Cells responsive to a p38 activator (e.g., HeLa cells, macrophages)

-

Appropriate cell culture medium and reagents

-

p38 activator (e.g., Anisomycin, UV radiation, LPS)

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Add the p38 activator for a predetermined optimal time (e.g., Anisomycin for 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), resolve by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total HSP27 and a loading control like β-actin.

Caption: Workflow for Western blot analysis of p38 pathway inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK. Its specificity makes it an excellent research tool for elucidating the role of the p38 signaling pathway in various inflammatory and disease contexts. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively use this compound to investigate the molecular mechanisms of inflammation and explore potential therapeutic targets.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Pamapimod: A p38 MAPK Inhibitor for Osteoarthritis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the pathogenesis of OA by mediating the production of pro-inflammatory cytokines and matrix-degrading enzymes. Pamapimod is a potent and selective inhibitor of p38 MAPK, and its preclinical data suggests it may be a promising therapeutic candidate for OA. This technical guide provides a comprehensive overview of the preclinical data on this compound for osteoarthritis research, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 / EC50 | Citation |

| p38α MAPK | Enzymatic Assay | 14 ± 2 nM | [1] |

| p38β MAPK | Enzymatic Assay | 480 ± 40 nM | [1] |

| p38 MAPK (cellular) | Phosphorylation of HSP27 in cells | 60 nM | [1] |

| TNFα production | LPS-stimulated human monocytes | Not explicitly stated, but inhibition was observed | [2] |

| IL-1β production | Human whole blood | Not explicitly stated, but inhibition was observed | [2] |

| Spontaneous TNFα production | Synovial explants from RA patients | Not explicitly stated, but inhibition was observed | [2] |

Table 2: In Vitro Effects of this compound on Chondrocyte Hypertrophy

| Treatment Group | p-p38 Expression | MEF2C Expression | Collagen X Expression | MMP-13 Expression | Runx-2 Expression | Collagen II Expression | SOX-9 Expression | Citation |

| Hypertrophic Inducer (ITS) | Increased | Increased | Increased | Increased | Increased | Decreased | Decreased | [3] |

| ITS + this compound | Significantly Inhibited | Significantly Inhibited | Down-regulated | Down-regulated | Down-regulated | Up-regulated | Up-regulated | [3] |

| p38 Activator (AA) | Increased | Increased | Increased | Increased | Increased | Decreased | Decreased | [3] |

| AA + this compound | Significantly Inhibited | Significantly Inhibited | Down-regulated | Down-regulated | Down-regulated | Up-regulated | Up-regulated | [3] |

| Note: Specific quantitative values were not available in the abstract. The table reflects the reported qualitative changes. |

Table 3: In Vitro Effects of this compound on Osteoclastogenesis

| Treatment Group | Osteoclast Formation | p38 Phosphorylation | c-Fos Expression | NFATc1 Expression | ADAM12 Expression | Bone Resorption | Citation |

| RANKL | Induced | Induced | Induced | Induced | Induced | Induced | [4] |

| RANKL + this compound | Suppressed | Inhibited | Suppressed | Suppressed | Reduced | Not explicitly stated, but implied reduction | [4] |

| Note: Specific quantitative values were not available in the abstract. The table reflects the reported qualitative changes. |

Table 4: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis Model

| Treatment Group | Dose | Effect on Clinical Signs of Inflammation | Effect on Bone Loss | Citation |

| This compound | ≥ 50 mg/kg | Reduced | Reduced | [2] |

| Note: The abstract does not provide specific quantitative data on the reduction of inflammation or bone loss. |

Experimental Protocols

In Vitro Chondrocyte Hypertrophy Assay

1. Chondrocyte Isolation and Culture:

-

Articular cartilage is harvested from OA patients undergoing total knee arthroplasty.

-

The cartilage is minced and digested with a solution of 0.25% trypsin-EDTA followed by 0.2% collagenase type II for approximately 5 hours at 37°C.

-

Isolated chondrocytes are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are passaged upon reaching 80-90% confluency, and passages 1-2 are used for experiments to maintain chondrocyte phenotype.

2. Induction of Chondrocyte Hypertrophy:

-

Chondrocytes are seeded in culture plates.

-

To induce a hypertrophic phenotype, the culture medium is replaced with a medium containing Insulin-Transferrin-Selenium (ITS).

-

Alternatively, to specifically activate the p38 pathway, cells are treated with Asiatic Acid (AA).

3. This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations.

-

Control groups receive the vehicle alone.

4. Analysis of Hypertrophic and Chondrogenic Markers:

-

After the treatment period, cells are harvested for analysis.

-

Western Blot: Protein lysates are analyzed for the expression levels of p-p38, MEF2C, Collagen Type X, MMP-13, Runx-2, Collagen Type II, and SOX-9.

-

Real-Time PCR: RNA is extracted and reverse-transcribed to cDNA. The mRNA expression levels of the same target genes are quantified.

-

Immunofluorescence: Cells are fixed and stained with specific antibodies to visualize the localization and expression of key proteins.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

1. Animals:

-

Genetically susceptible mouse strains, such as DBA/1, are used.

2. Induction of Arthritis:

-

Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA).

-

Mice receive a primary immunization via intradermal injection at the base of the tail.

-

A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

3. This compound Administration:

-

This compound is formulated for oral administration.

-

Treatment is initiated after the onset of clinical signs of arthritis (therapeutic protocol) or before the onset (prophylactic protocol).

-

This compound is administered daily at specified doses (e.g., 50 mg/kg).

-

A control group receives the vehicle.

4. Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on swelling and erythema.

-

Histological Analysis: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.

-

Radiographic Analysis: X-rays of the paws are taken to assess bone erosion and joint damage.

Mandatory Visualization

Caption: this compound inhibits the p38 MAPK signaling pathway in osteoarthritis.

Caption: Workflow for in vitro evaluation of this compound on chondrocyte hypertrophy.

Caption: Workflow for in vivo testing of this compound in a CIA mouse model.

References

- 1. MEF2C transcription factor controls chondrocyte hypertrophy and bone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition against p38/MEF2C pathway by this compound protects osteoarthritis chondrocytes hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel p38 Inhibitor, this compound, Inhibits Osteoclastogenesis and Counteracts Estrogen-Dependent Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamapimod: A Technical Guide to its Inhibition of p38 MAPK Cellular Functions

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the cellular functions governed by the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the inhibitory mechanisms of Pamapimod. This document details the molecular interactions, downstream consequences, and relevant experimental frameworks for studying this selective p38α/β inhibitor.

Introduction: The p38 MAPK Pathway in Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical intracellular signaling cascade that responds to environmental stress and inflammatory stimuli[1][2]. As one of the three major MAPK pathways, it plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[2][3][4]. Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis (RA)[5][6].

The pathway is typically activated by a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally p38 MAPK itself[1][4]. Upon activation via dual phosphorylation, p38 phosphorylates a host of downstream targets, including other kinases and transcription factors, leading to cellular responses like inflammation, apoptosis, and cell cycle regulation[2][4].

This compound (formerly RO-4402257) is a potent and selective, orally active small molecule inhibitor that targets the p38 MAPK pathway, developed for its potential as an anti-inflammatory therapeutic[7][8][9]. It has been investigated in clinical trials for autoimmune diseases, most notably rheumatoid arthritis[10][11][12]. This guide provides a technical overview of the cellular functions inhibited by this compound through its interaction with p38 MAPK.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor, targeting the p38α and p38β isoforms.[7][8][9]. It shows high selectivity for these isoforms with no significant activity against the p38γ and p38δ isoforms[7][8][9][13]. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade responsible for inflammatory responses[5].

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference(s) |

| p38α | Cell-free enzymatic | IC50 | 14 nM (0.014 µM) | [7][8][9][13] |

| Cell-free binding | Ki | 1.3 nM | [13] | |

| p38β | Cell-free enzymatic | IC50 | 480 nM (0.48 µM) | [7][8][9][13] |

| Cell-free binding | Ki | 120 nM | [13] | |

| JNK1 | Cell-free binding | Ki | 190 nM | [13] |

| JNK2 | Cell-free binding | Ki | 16 nM | [13] |

| JNK3 | Cell-free binding | Ki | 19 nM | [13] |

Despite binding to JNK isoforms in cell-free assays, this compound did not demonstrate significant inhibition of JNK activity in cellular contexts, as measured by c-Jun phosphorylation[7][14].

Inhibition of Core Cellular Functions

This compound's blockade of p38 MAPK activity disrupts several key cellular processes integral to the inflammatory response.

Inhibition of Pro-Inflammatory Cytokine Production

A primary function of the p38 pathway is to control the synthesis of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels[3]. This compound has been shown to be a potent inhibitor of the production of key cytokines from various cell types.

-

TNF-α, IL-1β, and IL-6: this compound effectively inhibits the lipopolysaccharide (LPS)-stimulated production of TNF-α in human monocytes and IL-1β in human whole blood[7][9][14]. It also suppresses the spontaneous production of TNF-α from synovial explants derived from patients with rheumatoid arthritis[7][9][14]. In rodent models, this compound inhibited LPS- and TNF-α-stimulated production of TNF-α and IL-6[7][9][14].

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | Model System | Parameter | Value | Reference(s) |

| p38 Pathway Inhibition | Cellular Assay (HSP27 Phosphorylation) | IC50 | 60 nM (0.06 µM) | [7][14] |

| TNF-α Secretion | LPS-stimulated THP-1 cells | EC50 | 25 nM | [13] |

| TNF-α Production | LPS-stimulated Human Whole Blood | EC50 | 0.40 µM | [13] |

| IL-1β Production | LPS-stimulated Human Whole Blood | EC50 | 0.10 µM | [13] |

| PGE2 Release | IL-1β-stimulated Human Chondrocytes | IC50 | ~1 µM | [6] |

| Gene Expression (COX-2) | IL-1β-stimulated Human Chondrocytes | IC50 | ~1 µM | [6] |

Regulation of Downstream Kinases and Substrates

p38 MAPK phosphorylates and activates downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2)[15]. A key substrate of the p38/MK2 pathway is the small heat shock protein 27 (HSP27)[14][15]. This compound's inhibition of p38 directly prevents the phosphorylation of HSP27, a widely used biomarker for assessing the cellular potency of p38 inhibitors[7][14].

Effects on Osteoclastogenesis and Bone Metabolism

The p38 MAPK pathway is involved in osteoclast differentiation and bone resorption through its regulation of RANKL expression[16]. Studies have shown that this compound can suppress RANKL-induced osteoclast formation by inhibiting p38 phosphorylation and the subsequent expression of key transcription factors c-Fos and NFATc1[14]. This mechanism suggests a potential role in preventing bone loss associated with inflammatory conditions like rheumatoid arthritis and osteoporosis[7][14].

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental designs is crucial for understanding the action and evaluation of this compound.

Diagram 1: The p38 MAPK Signaling Pathway

Caption: Canonical p38 MAPK signaling cascade from stimuli to cellular response.

Diagram 2: this compound's Point of Inhibition

Caption: this compound directly inhibits p38α/β, blocking downstream signaling.

Summary of Clinical and Preclinical Data

This compound has undergone extensive testing, from in vitro assays to in vivo animal models and human clinical trials. While preclinical data were promising, clinical efficacy in rheumatoid arthritis proved challenging.

Table 3: Summary of In Vivo and Clinical Efficacy Data

| Study Type | Model / Population | Dosing | Key Finding(s) | Reference(s) |

| Preclinical | Murine Collagen-Induced Arthritis | ≥50 mg/kg | Reduced clinical signs of inflammation and bone loss. | [7][9][14] |

| Preclinical | Rat Model of Hyperalgesia | Dose-dependent | Increased tolerance to pressure, suggesting a role in inflammatory pain. | [7][14] |

| Phase II Clinical | Active RA (Monotherapy) | 50, 150, 300 mg daily | ACR20 response (23%, 18%, 31%) was inferior to methotrexate (45%) at 12 weeks. | [10][17] |

| Phase II Clinical | Active RA (on stable methotrexate) | Up to 300 mg daily | ACR20 response (31-43%) was not significantly different from placebo (34%) at 12 weeks. | [18] |

| Phase II Clinical | Hospitalized COVID-19 (with Pioglitazone) | N/A | Combination was safe but had no significant effect on clinical outcome. | [19] |

Key Experimental Protocols

The characterization of this compound relies on a set of standardized biochemical and cellular assays.

p38 MAPK Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on purified p38 kinase activity (IC50).

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human p38α or p38β enzyme, a specific substrate (e.g., myelin basic protein or a peptide substrate like ATF2), and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are added to the reaction wells.

-

Initiation and Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: The amount of substrate phosphorylation is quantified. This is commonly done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cellular p38 Inhibition Assay (HSP27 Phosphorylation)

-

Objective: To measure the potency of this compound in a cellular context by quantifying the inhibition of a downstream p38 substrate.

-

Methodology:

-

Cell Culture: A relevant cell line (e.g., human monocytic THP-1 cells) is cultured and seeded in microplates[9][13].

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The p38 pathway is activated by adding a stimulus such as LPS, anisomycin, or IL-1β.

-

Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are lysed to release intracellular proteins.

-

Detection: The level of phosphorylated HSP27 (p-HSP27) in the cell lysate is measured using a sandwich ELISA with a p-HSP27-specific capture antibody. Total HSP27 can also be measured for normalization.

-

Data Analysis: The IC50 is calculated based on the reduction in the p-HSP27 signal in this compound-treated cells compared to stimulated, vehicle-treated cells.

-

Diagram 3: Workflow for Cellular Cytokine Inhibition Assay

Caption: Standard experimental workflow to determine this compound's EC50 for cytokine release.

Conclusion

This compound is a well-characterized, selective inhibitor of p38α and p38β MAPK. Its mechanism of action involves the direct blockade of kinase activity, leading to the potent suppression of key cellular functions integral to inflammation, most notably the production of pro-inflammatory cytokines like TNF-α and IL-1β. Preclinical studies demonstrated significant anti-inflammatory and bone-protective effects. However, despite this strong preclinical rationale, this compound did not demonstrate significant efficacy over existing treatments in clinical trials for rheumatoid arthritis[10][17][18]. The data and protocols presented herein provide a comprehensive technical foundation for understanding and further investigating the cellular impact of inhibiting the p38 MAPK pathway with molecules like this compound.

References

- 1. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Evaluation of the efficacy and safety of this compound, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy and safety of this compound in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The KINETIC phase 2 randomized controlled trial of oral this compound-pioglitazone in non-critically ill COVID-19 inpatients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vivo Administration of Pamapimod in a Murine Arthritis Model